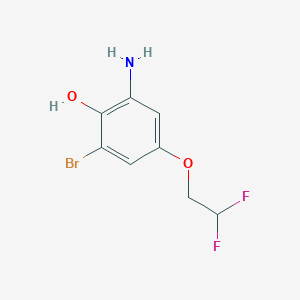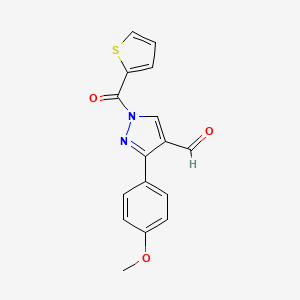
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thienylcarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thienylcarbonyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carboxylic Acid.
Reduction: 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible use in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would vary based on the specific biological context .
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Uniqueness
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C16H12N2O3S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O3S/c1-21-13-6-4-11(5-7-13)15-12(10-19)9-18(17-15)16(20)14-3-2-8-22-14/h2-10H,1H3 |
InChI 键 |
MHUYQSIGDNSOSP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12861814.png)
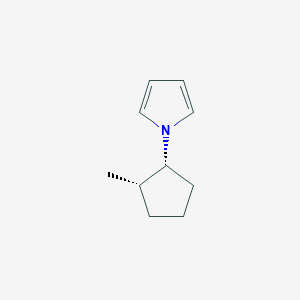
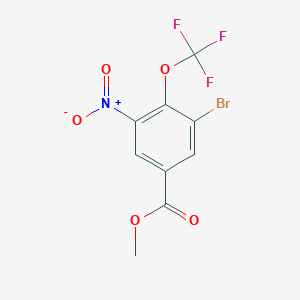
![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
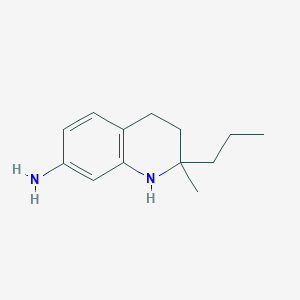
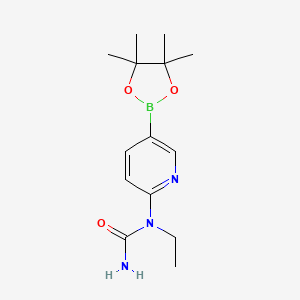
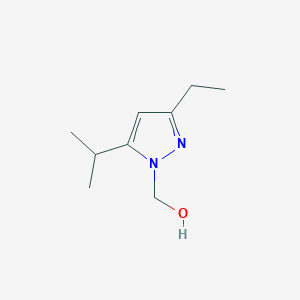
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
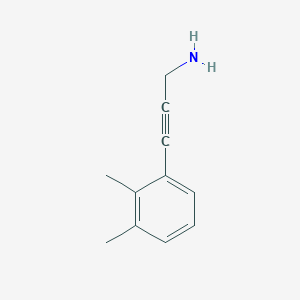
![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
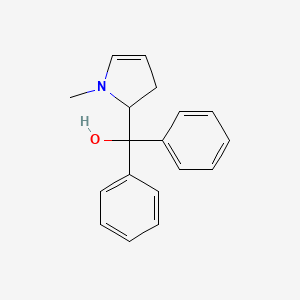
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
